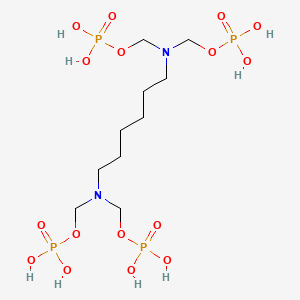
Fleu-TP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fleu-TP is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable asset in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fleu-TP typically involves a multi-step process that includes the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to produce this compound, often requiring [specific catalysts] and [specific temperatures].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining strict quality control measures. The use of automated systems and advanced monitoring techniques ensures consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Fleu-TP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using [specific oxidizing agents] under [specific conditions], leading to the formation of [major products].
Reduction: The reduction of this compound involves [specific reducing agents] and results in [specific products].
Substitution: this compound can participate in substitution reactions, where [specific reagents] replace certain functional groups, yielding [specific products].
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as [reagent names] and conditions like [temperature, pressure, solvent]. These conditions are optimized to achieve the highest efficiency and selectivity in the reactions.
Wissenschaftliche Forschungsanwendungen
Fleu-TP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of [specific products] and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Fleu-TP involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific receptors or enzymes], leading to [specific biochemical changes]. These interactions are crucial for its activity in various applications, including its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Fleu-TP can be compared with other similar compounds, such as [compound names]. While these compounds share certain properties, this compound stands out due to its [unique properties]. The comparison highlights the advantages of this compound in terms of [specific characteristics], making it a preferred choice in certain applications.
List of Similar Compounds
- [Compound 1]
- [Compound 2]
- [Compound 3]
Eigenschaften
CAS-Nummer |
126609-62-9 |
|---|---|
Molekularformel |
C11H18FN2O13P3 |
Molekulargewicht |
498.19 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O13P3/c1-2-6-4-14(11(16)13-10(6)15)9-3-7(12)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
UCXCMWNOKXUCOL-DJLDLDEBSA-N |
Isomerische SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Kanonische SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


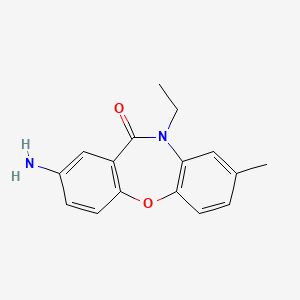
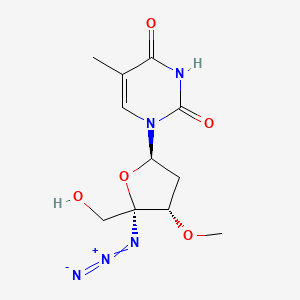
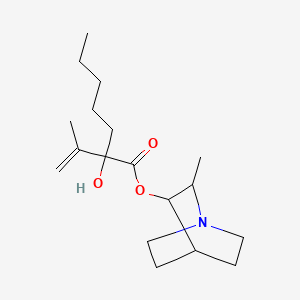



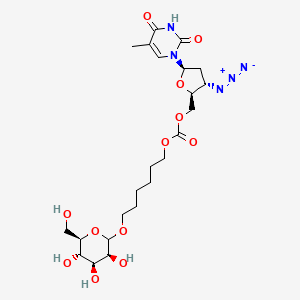
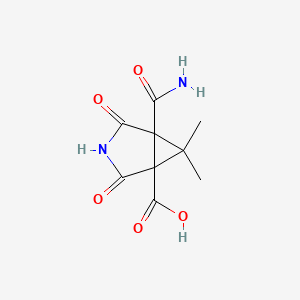
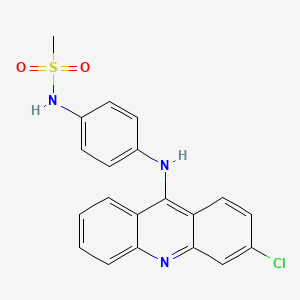
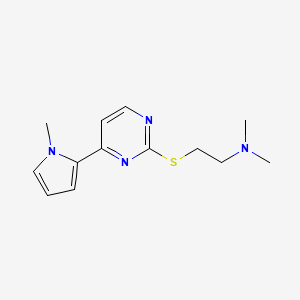
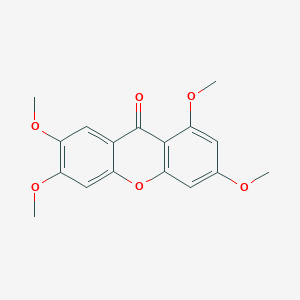
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
